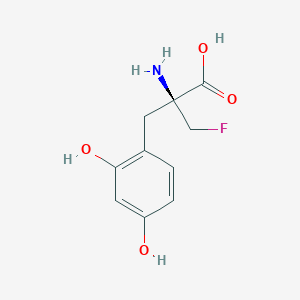
(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated propanoic acid backbone with an amino group and a dihydroxybenzyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 2,4-dihydroxybenzaldehyde with a suitable amino acid derivative, followed by fluorination and subsequent purification steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzyl moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds, expanding the utility of the original molecule.
Scientific Research Applications
(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific enzymes or receptors.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxybenzyl moiety can participate in hydrogen bonding and other interactions, while the fluorine atom may enhance binding affinity or alter the compound’s reactivity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Shares the dihydroxybenzyl moiety but lacks the amino and fluorinated propanoic acid groups.
3-Fluoropropanoic acid: Contains the fluorinated propanoic acid backbone but lacks the dihydroxybenzyl and amino groups.
Amino acids with aromatic side chains: Such as tyrosine, which has a phenolic group similar to the dihydroxybenzyl moiety.
Uniqueness
(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12FNO4 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(2,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)3-8(6)14/h1-3,13-14H,4-5,12H2,(H,15,16)/t10-/m1/s1 |
InChI Key |
PFNMZJLXOSGLIW-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C[C@@](CF)(C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(CF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


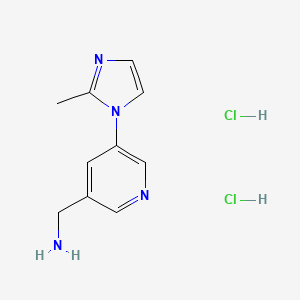


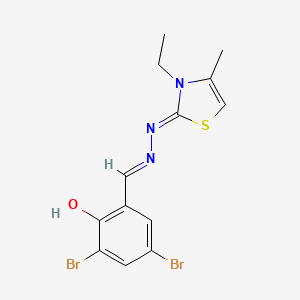
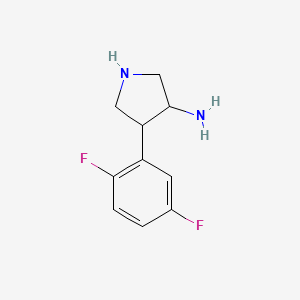
![1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole](/img/structure/B14871998.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14872005.png)
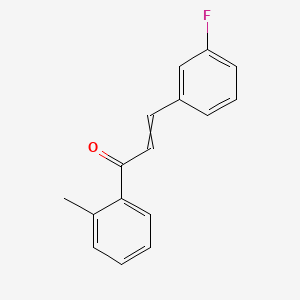
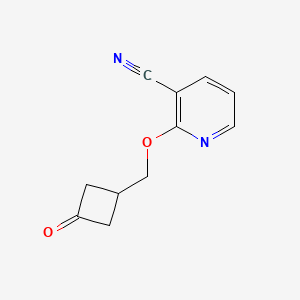
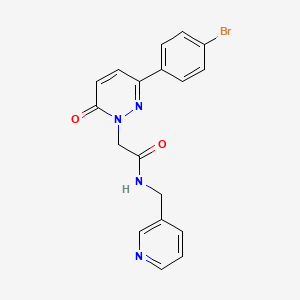
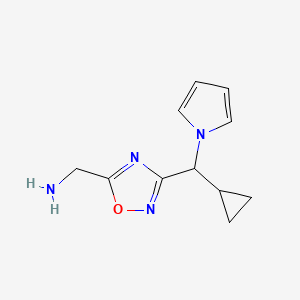
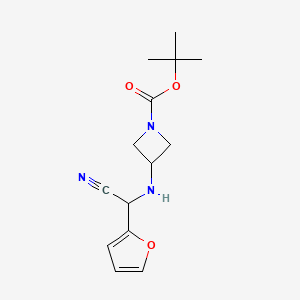
![4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14872042.png)

